-Benzenesulfonyl-3-methoxy-1H-indole, also referred to as BMS-MI, is a heterocyclic molecule containing indole and benzenesulfonyl moieties. Its molecular formula is C15H13NO3S. PubChem provides a depiction of the structure [PubChem].
Scientific research focuses on the biological activities of BMS-MI [].
Research has explored the potential of BMS-MI to interact with various biological targets. Studies suggest BMS-MI may have antimicrobial activity [, ].
Here are some examples of scientific research on BMS-MI:
1-Benzenesulfonyl-3-methoxy-1H-indole is an organic compound characterized by its unique structure, which consists of a methoxy group attached to the indole ring at the 3-position, and a benzenesulfonyl group at the 1-position. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the methoxy group enhances its electron-donating properties, influencing both its chemical reactivity and biological interactions.
Research indicates that 1-benzenesulfonyl-3-methoxy-1H-indole exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action may involve binding to specific molecular targets, modulating enzyme activity related to cell proliferation and apoptosis. Its unique structure allows it to interact with various biological pathways, making it a candidate for further pharmacological studies.
The synthesis of 1-benzenesulfonyl-3-methoxy-1H-indole typically involves:
Industrial production follows similar synthetic routes but on a larger scale, utilizing automated reactors for enhanced yield and purity.
1-Benzenesulfonyl-3-methoxy-1H-indole has several applications:
Studies on 1-benzenesulfonyl-3-methoxy-1H-indole have focused on its interactions with biological targets. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests it may have therapeutic potential. Further research is needed to elucidate its complete interaction profile and efficacy in various biological contexts.
Several compounds share structural similarities with 1-benzenesulfonyl-3-methoxy-1H-indole:
| Compound Name | Key Features |
|---|---|
| 1-Benzenesulfonyl-3-phenylsulfanyl-1H-indole | Contains a phenylsulfanyl group at position 3 |
| 1-Benzenesulfonyl-3-methyl-1H-indole | Has a methyl group at position 3 |
| 1-Benzenesulfonyl-3-chloro-1H-indole | Features a chloro substituent at position 3 |
The uniqueness of 1-benzenesulfonyl-3-methoxy-1H-indole lies in its methoxy substitution at the 3-position of the indole ring. This modification not only enhances its reactivity but also differentiates it from other similar compounds by potentially influencing its biological activity and interaction with molecular targets. The methoxy group increases electron density on the indole ring, making it more reactive towards electrophilic substitution reactions compared to other derivatives lacking this group.